N-[(E)-{5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl}methylidene]-3-(furan-2-yl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine
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Overview
Description
N-((E)-1-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(2-FURYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE: is a complex organic compound that features a combination of aromatic rings, furyl groups, and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((E)-1-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(2-FURYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE typically involves multi-step organic reactions. The initial steps often include the preparation of intermediate compounds such as 4-chloro-3-methylphenol and 2-furylmethylamine. These intermediates undergo further reactions, including condensation and cyclization, to form the final product. The reaction conditions may involve the use of solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reagents like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and environmental sustainability, incorporating recycling of solvents and reagents where possible. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-((E)-1-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(2-FURYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-((E)-1-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(2-FURYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((E)-1-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(2-FURYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or activating specific biochemical pathways. The triazole moiety is often involved in coordinating metal ions, which can influence the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
N-((E)-1-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(2-FURYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE: can be compared with other compounds containing similar functional groups, such as:
Uniqueness
The uniqueness of N-((E)-1-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(2-FURYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both furyl and triazole moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H17ClN4O3S |
---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
(E)-1-[5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl]-N-[3-(furan-2-yl)-5-methylsulfanyl-1,2,4-triazol-4-yl]methanimine |
InChI |
InChI=1S/C20H17ClN4O3S/c1-13-10-14(7-8-17(13)21)27-12-16-6-5-15(28-16)11-22-25-19(18-4-3-9-26-18)23-24-20(25)29-2/h3-11H,12H2,1-2H3/b22-11+ |
InChI Key |
UKLKXFMYMPTYFS-SSDVNMTOSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(O2)/C=N/N3C(=NN=C3SC)C4=CC=CO4)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(O2)C=NN3C(=NN=C3SC)C4=CC=CO4)Cl |
Origin of Product |
United States |
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